3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine
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Overview
Description
3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine is a complex organic compound characterized by its trifluoromethyl groups and piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent introduction of trifluoromethyl groups. Key reaction conditions include the use of strong bases and specific catalysts to facilitate the formation of the trifluoromethyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the piperidine ring and trifluoromethylated compounds, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl groups enhance the stability and reactivity of the resulting compounds.
Biology: In biological research, 3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine can be used as a probe to study biological systems and pathways. Its unique structure allows for selective binding to specific targets.
Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with improved efficacy and reduced side effects. Its trifluoromethyl groups can enhance the pharmacokinetic properties of pharmaceuticals.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other materials. Its chemical stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's binding affinity to specific receptors or enzymes, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid
2,6-Bis(trifluoromethyl)aniline
4,4'-Bis(trifluoromethyl)diphenylmethane
Uniqueness: 3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine stands out due to its unique combination of trifluoromethyl groups and piperidine ring, which provides enhanced stability and reactivity compared to similar compounds. This makes it particularly useful in various scientific and industrial applications.
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F9NO/c16-13(17,18)8-5-9(14(19,20)21)7-25(6-8)12(26)10-3-1-2-4-11(10)15(22,23)24/h1-4,8-9H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSILQKCTQNWXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)C(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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